Ethyl 2-methyl-5-oxo-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
From α-chloro ketones: Ethyl 2-chloro-3-oxobutanoate reacts with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
From β-dicarbonyl compounds: Condensation of acetylacetone with ethyl bromopyruvate leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-methyl-5-oxo-4,5-dihydrofuran-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-4,5-dihydrofuran-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in leukemia cells by increasing intracellular calcium levels and reactive oxygen species, altering mitochondrial membrane potential, and activating caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits anti-proliferative activity and induces apoptosis in leukemia cells.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Formed from the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile.
Uniqueness
Ethyl 2-methyl-5-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its specific structure and the range of reactions it can undergo. Its versatility as an intermediate in various chemical syntheses and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
90832-90-9 |
---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 5-methyl-2-oxo-3H-furan-4-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-3-11-8(10)6-4-7(9)12-5(6)2/h3-4H2,1-2H3 |
InChI Key |
BCEYTKFZBFBLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C1)C |
Origin of Product |
United States |
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